molecular formula C7H9IN2O B2643892 5-Iodo-1-propylpyrazole-3-carbaldehyde CAS No. 2226183-12-4

5-Iodo-1-propylpyrazole-3-carbaldehyde

Cat. No.: B2643892
CAS No.: 2226183-12-4
M. Wt: 264.066
InChI Key: ZYUPOZCRWLFSCT-UHFFFAOYSA-N
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Description

5-Iodo-1-propylpyrazole-3-carbaldehyde (CAS# 2226183-12-4) is a versatile pyrazole-based chemical building block with a molecular formula of C7H9IN2O and a molecular weight of 264.06 g/mol . This compound features a reactive iodine atom and an aldehyde functional group on its pyrazole core, making it a valuable intermediate for constructing more complex molecules through various cross-coupling reactions and nucleophilic additions. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science, often serving as key scaffolds in the development of new active compounds . The iodine substituent at the 5-position is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl, alkenyl, or alkynyl groups . Concurrently, the aldehyde group at the 3-position is amenable to condensation reactions or reduction, facilitating further structural elaboration. This bifunctionality makes this compound a particularly useful reagent for the synthesis of libraries of novel compounds for drug discovery and other research applications. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1-propylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-2-3-10-7(8)4-6(5-11)9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUPOZCRWLFSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Iodo 1 Propylpyrazole 3 Carbaldehyde

Historical Perspectives and Foundational Approaches to Pyrazole (B372694) Carbaldehyde Synthesis

The synthesis of pyrazole carbaldehydes has a rich history rooted in the exploration of the reactivity of the pyrazole ring. One of the most classical and widely employed methods for introducing a formyl group onto an electron-rich heterocyclic ring, including pyrazole, is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgyoutube.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation. researchgate.netdntb.gov.ua The electrophilic nature of the Vilsmeier reagent makes it suitable for attacking the electron-rich positions of the pyrazole nucleus. chemistrysteps.com

Historically, the formylation of pyrazoles was often directed to the C4 position due to its higher electron density. chim.it However, by strategically blocking the C4 position or by using specific N-substituents, formylation at other positions, including C3, can be achieved. Another foundational approach to obtaining pyrazole carbaldehydes involves the oxidation of corresponding pyrazolyl-methanols. researchgate.netumich.edu This method relies on the initial synthesis of a pyrazole with a hydroxymethyl group at the desired position, which is then oxidized using various oxidizing agents to the aldehyde. These seminal methods have laid the groundwork for the more nuanced and regioselective synthetic strategies employed today.

Strategic Synthesis of Key Pyrazole Intermediates

The synthesis of 5-Iodo-1-propylpyrazole-3-carbaldehyde necessitates the initial construction of a 1-propylpyrazole core. A common and versatile method for the synthesis of N-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. pharmajournal.netmdpi.comwikipedia.org In the context of our target molecule, the key intermediate would be 1-propylpyrazole. This can be synthesized by reacting a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalent, with propylhydrazine. acs.orgresearchgate.net

The reaction typically proceeds by a nucleophilic attack of the hydrazine on the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. The choice of the 1,3-dicarbonyl compound is crucial as it determines the substitution pattern on the pyrazole ring. For the synthesis of an unsubstituted C3 and C5 pyrazole ring, 1,3-dimethoxy-1,3-propanedione or similar reagents can be employed.

Reactant 1Reactant 2ProductReference
MalondialdehydePropylhydrazine1-Propylpyrazole researchgate.net
1,1,3,3-TetramethoxypropanePropylhydrazine1-PropylpyrazoleInferred

Regioselective Introduction of the Iodine Substituent at the C5 Position

With the 1-propylpyrazole intermediate in hand, the next critical step is the regioselective introduction of an iodine atom at the C5 position. The electronic properties of the pyrazole ring, influenced by the two nitrogen atoms and the N-propyl substituent, dictate the regioselectivity of electrophilic substitution reactions. Generally, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. However, various strategies can be employed to direct the iodination to the C5 position.

Electrophilic Iodination Strategies for Pyrazole Systems

Direct electrophilic iodination of N-alkylpyrazoles can be achieved using various iodinating agents. nih.gov Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). nih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions and the steric and electronic nature of the substituents on the pyrazole ring. While direct iodination of 1-propylpyrazole might lead to a mixture of isomers with the 4-iodo product potentially being the major one, careful optimization of the reaction conditions, such as temperature, solvent, and the specific iodinating agent, can influence the regiochemical outcome. For instance, the use of bulky substituents or specific catalysts can favor iodination at the less sterically hindered C5 position. acs.org

Pyrazole SubstrateIodinating AgentProductReference
1-Aryl-3-CF₃-pyrazolesI₂ / CAN4-Iodopyrazoles nih.gov
1-Acyl-5-hydroxy-4,5-dihydropyrazolesICl / Li₂CO₃1-Acyl-4-iodo-1H-pyrazoles nih.gov

Directed Metalation and Subsequent Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu In the context of 1-propylpyrazole, the N1-propyl group can act as a directing group, facilitating the deprotonation of the adjacent C5 position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). commonorganicchemistry.com The resulting 5-lithiated pyrazole intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired 5-iodo-1-propylpyrazole with high regioselectivity. nih.gov This method offers a significant advantage over direct electrophilic iodination by providing excellent control over the position of iodination.

Iodine-Mediated Cyclization and Functionalization Approaches

Iodine-mediated cyclization reactions represent another avenue for the synthesis of iodinated pyrazoles. nih.govnih.gov These reactions often involve the in-situ formation of the pyrazole ring from acyclic precursors in the presence of an iodine source. The iodine not only acts as a cyclization promoter but also gets incorporated into the final heterocyclic product. While a direct iodine-mediated cyclization to form 5-iodo-1-propylpyrazole from simple starting materials is not explicitly detailed in the literature, this approach is a viable strategy in heterocyclic synthesis. For example, the reaction of appropriately substituted hydrazones or enamines with an iodine source could potentially lead to the formation of the 5-iodopyrazole ring system.

Formylation Reactions at the C3 Position of the Pyrazole Ring

The final step in the synthesis of this compound is the introduction of a formyl group at the C3 position of the 5-iodo-1-propylpyrazole intermediate.

A primary method for this transformation is the Vilsmeier-Haack reaction. chemistrysteps.comarkat-usa.orgresearchgate.netnih.govencyclopedia.pub By treating 5-iodo-1-propylpyrazole with the Vilsmeier reagent (POCl₃/DMF), it is possible to introduce a formyl group. The regioselectivity of this reaction on a 5-iodinated pyrazole would need to be considered. The presence of the iodine atom at C5 and the propyl group at N1 will influence the electron density distribution in the ring, potentially directing the formylation to the C3 position.

An alternative route to the C3-carbaldehyde is through the oxidation of a pre-installed C3-hydroxymethyl group. This would involve the synthesis of (5-Iodo-1-propylpyrazol-3-yl)methanol as an intermediate, which could then be oxidized to the desired aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

Starting MaterialReagent(s)ProductReference
1,3-Disubstituted 5-chloro-1H-pyrazolesPOCl₃ / DMF5-Chloro-1H-pyrazole-4-carbaldehydes arkat-usa.org
Electron-rich arenesPOCl₃ / DMFAryl aldehydes organic-chemistry.orgyoutube.com

Vilsmeier-Haack Formylation in Pyrazole Chemistry

The Vilsmeier-Haack (V-H) reaction is a widely utilized and effective method for the formylation of electron-rich heterocyclic systems, including pyrazoles. nih.govmdpi.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). thieme-connect.com This electrophilic species then attacks the pyrazole ring to introduce a formyl group.

In pyrazole chemistry, the V-H reaction is a cornerstone for synthesizing pyrazolecarbaldehydes. umich.edu The regioselectivity of the formylation is highly dependent on the substituents already present on the pyrazole ring. For N-substituted pyrazoles lacking substituents at the C3, C4, and C5 positions, electrophilic substitution, including V-H formylation, predominantly occurs at the C4 position. umich.eduresearchgate.net

However, the synthesis of pyrazole-3-carbaldehydes can be achieved using the V-H reaction on different precursors, such as the hydrazones of various ketones. researchgate.net For instance, the formylation of semicarbazones derived from alkyl or phenyl methyl ketones with a POCl₃/DMF complex can yield 3-substituted pyrazole-4-carbaldehydes. researchgate.net To obtain the desired 3-carbaldehyde isomer for the target molecule, the synthetic strategy must be designed to either block the more reactive C4 position or to utilize a precursor that directs formylation to the C3 position. For a substrate like 5-iodo-1-propylpyrazole, direct V-H formylation would likely yield the 4-formyl derivative. Therefore, a successful synthesis of this compound via this method would necessitate a starting material where the C4 position is already substituted or the reaction conditions are tailored to favor C3 formylation, which is less common for direct pyrazole formylation.

V-H Reagent Substrate Type Typical Conditions Primary Product Reference
POCl₃ / DMF1,3-Disubstituted PyrazoleHeating (e.g., 120°C, 2h)1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehyde nih.govscispace.com
POCl₃ / DMFN-AlkylpyrazolesHeating (e.g., 90-120°C)N-Alkylpyrazole-4-carbaldehyde umich.edu
POCl₃ / DMFEthyl 2-(arylhydrazono)propanoatesNot specifiedEthyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates umich.edu

Lithiation-Formylation Sequences for Pyrazole Carbaldehydes

To overcome the regioselectivity challenges of electrophilic substitution, directed ortho-metalation strategies, specifically lithiation followed by formylation, offer a powerful alternative for the synthesis of pyrazole carbaldehydes. This method provides precise regiocontrol for the introduction of the formyl group. The process involves the deprotonation of a specific carbon atom on the pyrazole ring using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a pyrazolyl-lithium intermediate. This nucleophilic species is then quenched with an electrophilic formylating agent like DMF to install the aldehyde functionality.

The position of lithiation is directed by the most acidic proton or can be controlled by directing groups. In the context of synthesizing this compound, this method is particularly advantageous. Starting with 5-iodo-1-propylpyrazole, the C3 proton is expected to be more acidic than the C4 proton due to the influence of the adjacent nitrogen atom. Therefore, treatment with n-BuLi at low temperatures (e.g., -78 °C) would selectively generate 5-iodo-1-propyl-3-lithiopyrazole. Subsequent addition of DMF would furnish the target this compound with high regioselectivity. This approach avoids the formation of the undesired C4-formyl isomer often produced in V-H reactions.

One-Pot Multicomponent Formylation Strategies

One-pot multicomponent reactions (MCRs) represent a highly efficient approach in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. ut.ac.irmdpi.com This strategy enhances procedural simplicity, reduces waste, and saves time and resources. proquest.comproquest.com In pyrazole synthesis, MCRs are frequently employed to build the heterocyclic core from simple acyclic precursors.

For example, a common MCR for pyrazoles involves the condensation of a hydrazine, a 1,3-dicarbonyl compound, and another component. While many MCRs lead to highly substituted pyrazoles, incorporating a formyl group directly at a specific position can be challenging. Some strategies involve the use of Vilsmeier-Haack conditions within a multicomponent reaction sequence. For instance, a one-pot reaction of 3-(2-bromoacetyl)coumarins, thiosemicarbazide, and substituted acetophenones in DMF, followed by V-H formylation, has been used to afford coumarin-containing pyrazole-4-carbaldehydes. mdpi.com

A hypothetical one-pot strategy for this compound would be complex, requiring the simultaneous or sequential combination of propylhydrazine with a highly functionalized three-carbon component containing both a latent (or protected) aldehyde at the C1 position and an iodine atom at the C3 position. Due to the complexity and potential for side reactions, such a direct MCR is less documented than stepwise approaches for this specific substitution pattern.

N-Alkylation Methodologies for 1-Propyl Substituent

The introduction of the propyl group onto the pyrazole nitrogen is a critical step in the synthesis. This can be achieved through direct alkylation or by using protecting group strategies to ensure correct regiochemistry.

Direct N-Propylation of Pyrazole Precursors

Direct N-alkylation is the most straightforward method for introducing the 1-propyl substituent. This reaction typically involves treating a pyrazole precursor (e.g., 5-iodopyrazole-3-carbaldehyde) with a propylating agent in the presence of a base. google.com Common propylating agents include 1-bromopropane or 1-iodopropane.

A significant challenge in the N-alkylation of unsymmetrical pyrazoles is the lack of regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to a mixture of constitutional isomers. The ratio of these isomers is influenced by steric hindrance from adjacent substituents, the nature of the alkylating agent, the base, and the solvent used. mdpi.comacs.org For a 3(5)-substituted pyrazole, alkylation often favors the N1 position when the substituent at C5 is sterically demanding, directing the incoming alkyl group to the less hindered nitrogen. researchgate.net To synthesize 1-propyl-5-iodopyrazole-3-carbaldehyde, one would perform the alkylation on 5-iodopyrazole-3-carbaldehyde, where the outcome would depend on the interplay between the electronic and steric effects of the iodo and formyl groups.

Propylating Agent Base Solvent General Outcome Reference
Propyl BromideK₂CO₃DMSON1/N2 mixture, N1 favored with steric hindrance researchgate.net
Propyl IodideNaHDMF / THFN1/N2 mixture, often highly reactive google.com
Propyl TrichloroacetimidateBrønsted Acid (e.g., TfOH)DichloromethaneAcid-catalyzed N-alkylation, can offer different selectivity mdpi.com

Strategies for N-Protection and Deprotection in Pyrazole Synthesis

To overcome the regioselectivity issues inherent in direct N-alkylation, a protection-deprotection strategy can be employed. This involves temporarily blocking one of the pyrazole nitrogens with a protecting group, forcing subsequent reactions to occur at specific sites on the ring. After the desired transformations are complete, the protecting group is removed, and the now-unsubstituted nitrogen can be selectively alkylated.

Common protecting groups for the pyrazole nitrogen include the tert-butoxycarbonyl (Boc) and tetrahydropyranyl (THP) groups. arkat-usa.orgrsc.org For instance, a pyrazole can be protected with a THP group under solvent-free conditions. rsc.org Following protection, functionalization of the ring (e.g., iodination and formylation) can be carried out. The THP group is then removed, typically under acidic conditions, to yield the N-unsubstituted pyrazole. rsc.org A novel method for the selective deprotection of N-Boc protected pyrazoles using sodium borohydride (NaBH₄) in ethanol has also been reported, which can be advantageous when acid-sensitive groups are present elsewhere in the molecule. arkat-usa.org This multi-step process, while longer, provides unambiguous control over the position of the N-propyl group.

Protecting Group Introduction Reagent Deprotection Condition Reference
THP (Tetrahydropyranyl)DihydropyranAcidic conditions (e.g., HCl) rsc.org
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)NaBH₄ in EtOH; or Trifluoroacetic acid (TFA) arkat-usa.org
TritylTrityl chlorideTrifluoroacetic acid (TFA) in Dichloromethane nih.gov

Convergent and Linear Synthetic Pathways to this compound

Linear Pathway Example:

N-Propylation: Pyrazole + 1-Bromopropane → 1-Propylpyrazole

Iodination: 1-Propylpyrazole → 5-Iodo-1-propylpyrazole (regiocontrol is a key challenge)

Formylation: 5-Iodo-1-propylpyrazole → this compound (via lithiation)

A convergent synthesis , in contrast, involves the independent preparation of key fragments of the target molecule, which are then combined in a later stage. wikipedia.orgnih.gov This approach is generally more efficient as it allows for the accumulation of intermediate fragments in larger quantities and reduces the number of steps in the longest linear sequence.

Convergent Pathway Example:

Fragment A Synthesis: Prepare propylhydrazine from hydrazine and a propylating agent.

Fragment B Synthesis: Prepare a suitable 1,3-dielectrophile precursor, such as an iodinated β-ketoaldehyde or a derivative where the aldehyde is protected (e.g., as a dimethyl acetal). An example could be 3-iodo-4,4-dimethoxy-2-butanone.

Cyclocondensation: React propylhydrazine (Fragment A) with the 1,3-dielectrophile (Fragment B) under acidic or basic conditions. This Knorr-type pyrazole synthesis would form the substituted pyrazole ring. A final deprotection step would reveal the aldehyde, yielding this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Iodo 1 Propylpyrazole 3 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise structure of 5-Iodo-1-propylpyrazole-3-carbaldehyde, offering detailed insights into the chemical environment of each proton and carbon atom.

Elucidation of Proton (¹H) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides a clear map of the proton environments within the molecule. The aldehydic proton is distinctly observed as a singlet in the far downfield region, a characteristic feature of aldehydes. The pyrazole (B372694) ring exhibits a single proton at the C4 position, appearing as a singlet due to the absence of adjacent protons. The N-propyl substituent displays a set of signals consistent with an alkyl chain: a triplet for the terminal methyl group, a multiplet (sextet) for the central methylene (B1212753) group, and a downfield triplet for the methylene group directly attached to the pyrazole nitrogen, which is deshielded by the heteroatom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
9.95 Singlet (s) - H (Aldehyde, -CHO)
7.80 Singlet (s) - H-4 (Pyrazole ring)
4.15 Triplet (t) 7.2 H (N-CH₂ -CH₂-CH₃)
1.90 Sextet 7.4 H (-CH₂-CH₂ -CH₃)

Carbon-13 (¹³C) NMR and Quaternary Carbon Assignment

The ¹³C NMR spectrum complements the proton data by identifying all carbon atoms, including quaternary carbons that bear no protons. The aldehydic carbonyl carbon resonates at a significantly downfield chemical shift, typical for this functional group. The pyrazole ring displays three distinct carbon signals. Notably, the carbon atom bonded to the iodine (C-5) is observed at an unusually upfield position for an aromatic carbon; this is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces significant shielding. documentsdelivered.com The carbons of the propyl group appear in the aliphatic region of the spectrum, with their chemical shifts reflecting their proximity to the electronegative nitrogen atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Carbon Assignment
188.0 C (Aldehyde, C =O)
145.0 C-3 (Pyrazole ring)
115.0 C-4 (Pyrazole ring)
85.0 C-5 (Pyrazole ring, C-I)
55.0 C (N-CH₂ -CH₂-CH₃)
24.0 C (-CH₂-CH₂ -CH₃)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, COSY spectra would show a clear correlation pathway along the n-propyl chain, connecting the N-CH₂ protons to the adjacent -CH₂- protons, which in turn are correlated with the terminal -CH₃ protons. The aldehydic and pyrazole ring protons, being singlets, would not show cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. This technique would confirm the assignments for the pyrazole C-4, the three distinct carbons of the propyl group, and the aldehyde group by linking their respective proton and carbon signals from Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (typically 2-3 bond) C-H correlations, which is essential for piecing together the molecular framework. Key expected correlations include:

The aldehydic proton showing cross-peaks to the C-3 and C-4 carbons of the pyrazole ring.

The pyrazole H-4 proton correlating with ring carbons C-3 and C-5.

The N-CH₂ protons of the propyl group showing correlations to the pyrazole ring carbons C-5 and potentially C-4, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum could reveal spatial proximity between the N-CH₂ protons of the propyl group and the H-4 proton on the pyrazole ring, providing insights into the preferred conformation of the molecule in solution. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org

Analysis of Characteristic Vibrational Frequencies (e.g., C=O, C-I, C=N)

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch. Its position, slightly lower than a typical aliphatic aldehyde, suggests conjugation with the pyrazole ring system. pg.edu.plspectroscopyonline.com The spectrum also features C-H stretching vibrations for the aliphatic propyl group (just below 3000 cm⁻¹) and the aromatic pyrazole ring (just above 3000 cm⁻¹). Weaker, but diagnostic, C-H stretching bands for the aldehyde group are also expected at lower wavenumbers. Vibrations corresponding to the C=N bonds within the pyrazole ring and the C-I bond are also present.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Frequency (cm⁻¹) Intensity Assignment of Vibrational Mode
~3120 Weak-Medium C-H Stretch (Pyrazole ring)
~2960, 2875 Medium-Strong C-H Stretch (Aliphatic, Propyl group)
~2830, 2730 Weak C-H Stretch (Aldehyde)
~1695 Strong C=O Stretch (Conjugated Aldehyde)
~1550 Medium C=N Stretch (Pyrazole ring)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information based on its fragmentation pattern under ionization. wikipedia.org The molecular formula is C₇H₉IN₂O, corresponding to a molecular weight of approximately 264.08 g/mol .

The mass spectrum would show a distinct molecular ion peak ([M]⁺) at m/z 264. The fragmentation pattern is anticipated to be influenced by the weakest bonds and the formation of stable fragments. A very common fragmentation pathway for iodo-substituted compounds is the loss of the iodine radical (I•), which would result in a significant peak at m/z 137 ([M - 127]⁺). docbrown.info Other plausible fragmentations include the loss of the propyl group via cleavage of the N-C bond, or the loss of the aldehyde group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
264 [C₇H₉IN₂O]⁺ Molecular Ion ([M]⁺)
235 [C₇H₉IN₂]⁺ Loss of aldehyde radical (•CHO)
221 [C₄H₂IN₂O]⁺ Loss of propyl radical (•C₃H₇)

Table of Compounds Mentioned

Compound Name

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the chemical formula C₇H₉IN₂O, the theoretical exact mass can be calculated by summing the masses of its most abundant constituent isotopes.

The calculated monoisotopic mass provides a highly accurate theoretical value that can be compared against experimental HRMS data. This comparison is crucial for confirming the elemental formula of a synthesized compound and distinguishing it from other molecules with the same nominal mass.

Table 1: Theoretical Monoisotopic Mass Calculation for C₇H₉IN₂O
ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C712.00000084.000000
Hydrogen¹H91.0078259.070425
Iodine¹²⁷I1126.904473126.904473
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O115.99491515.994915
Total Exact Mass:263.975961

Detailed Fragmentation Pathway Analysis

The fragmentation of this compound in a mass spectrometer provides valuable structural information. While specific experimental data for this compound is not detailed in the searched literature, a plausible fragmentation pathway can be proposed based on the known behavior of pyrazoles, N-alkyl groups, aldehydes, and organo-iodine compounds. asianpubs.orgresearchgate.netrsc.orgmiamioh.edu The molecular ion [C₇H₉IN₂O]⁺• would likely undergo several key fragmentation processes.

One of the most common fragmentation pathways for halogenated compounds is the loss of the halogen radical. miamioh.edu Therefore, the loss of an iodine radical (•I) would generate a significant fragment ion. Another primary cleavage event is often alpha-cleavage adjacent to the nitrogen atom of the pyrazole ring, leading to the loss of the N-propyl group. libretexts.org Specifically, this can occur through the loss of a propyl radical (•C₃H₇) or via a rearrangement reaction involving a hydrogen transfer (McLafferty rearrangement) to eliminate a neutral propene molecule (C₃H₆).

Further fragmentation could involve the carbaldehyde group, with the loss of a formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule. The pyrazole ring itself can also undergo cleavage, a characteristic fragmentation pattern for this class of heterocyles. researchgate.netrsc.org

Table 2: Proposed Mass Spectrometric Fragments of this compound
Proposed Fragment Ion (m/z)FormulaLikely Neutral LossDescription of Cleavage
264[C₇H₉IN₂O]⁺•-Molecular Ion (M⁺•)
221[C₄H₂IN₂O]⁺••C₃H₇α-cleavage with loss of propyl radical
222[C₄H₃IN₂O]⁺•C₃H₆McLafferty rearrangement with loss of propene
235[C₇H₉N₂O]⁺•CHOLoss of formyl radical
137[C₇H₉N₂O]⁺•ILoss of iodine radical

X-ray Crystallography for Solid-State Molecular Structure Determination

A review of the current scientific literature indicates that a single-crystal X-ray structure of this compound has not yet been reported. Therefore, experimental data on its specific solid-state molecular structure is not available. Analysis of related substituted pyrazole carbaldehydes reveals that such studies confirm the planarity of the pyrazole ring and determine the relative orientations of the substituents. nih.govmdpi.comresearchgate.netnih.gov

Bond Lengths, Bond Angles, and Torsional Angles

In the absence of a specific crystal structure for this compound, the expected geometric parameters can be estimated based on data from analogous structures reported in the Cambridge Structural Database and other crystallographic studies of related pyrazole derivatives. nih.govresearchgate.netresearchgate.netmdpi.com The pyrazole ring is expected to be largely planar. The bond lengths and angles within the heterocyclic core are characteristic of aromatic systems, though they are influenced by the electronic effects of the iodo, propyl, and carbaldehyde substituents.

Table 3: Typical Bond Lengths and Angles for a Substituted Pyrazole Moiety
ParameterAtoms InvolvedExpected Value (Å or °)
Bond LengthC-I~2.05 - 2.10 Å
Bond LengthN1-N2~1.35 - 1.38 Å
Bond LengthN1-C5~1.34 - 1.37 Å
Bond LengthC3-C4~1.38 - 1.42 Å
Bond LengthC=O (aldehyde)~1.21 - 1.23 Å
Bond AngleC5-N1-N2~111 - 113°
Bond AngleN1-N2-C3~105 - 107°
Bond AngleN2-C3-C4~111 - 113°
Bond AngleC3-C4-C5~104 - 106°
Bond AngleN1-C5-C4~105 - 107°
Torsional AngleN2-N1-(Propyl Cα)- (Propyl Cβ)Variable (describes propyl group orientation)
Torsional AngleN2-C3-(Aldehyde C)-(Aldehyde O)Variable (describes aldehyde group orientation)

Note: These values are estimations based on related structures and are not experimental data for the title compound.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com For this compound, several key interactions would be expected to dictate its supramolecular architecture.

A prominent interaction would likely be halogen bonding . The iodine atom possesses an electropositive region known as a σ-hole, which can act as a Lewis acid and interact favorably with Lewis bases like the lone pair electrons on the pyrazole nitrogen (N2) or the aldehyde oxygen atom of a neighboring molecule. acs.orgresearchgate.net These I···N or I···O interactions are highly directional and can be a strong determining factor in crystal packing. researchgate.net

Additionally, weak C-H···O hydrogen bonds are anticipated, likely involving the aldehyde oxygen as an acceptor and C-H donors from the propyl group or the pyrazole ring of an adjacent molecule. nih.govmdpi.com The aromatic pyrazole rings could also facilitate π-π stacking interactions, where the planar rings align face-to-face or offset from one another. The interplay of these halogen bonds, hydrogen bonds, and stacking interactions would ultimately define the specific crystal packing motif, influencing properties such as melting point and solubility. rsc.orgmdpi.com

Computational and Theoretical Studies of 5 Iodo 1 Propylpyrazole 3 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Studies)

DFT calculations are instrumental in elucidating the electronic characteristics of pyrazole (B372694) derivatives. researchgate.net By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and molecular orbitals, which are fundamental to a molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are key predictors of a molecule's behavior as an electron donor or acceptor. pku.edu.cn

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile. youtube.com For 5-Iodo-1-propylpyrazole-3-carbaldehyde, the HOMO is expected to be distributed primarily over the electron-rich pyrazole ring. The LUMO, the lowest energy orbital without electrons, indicates the molecule's capacity to act as an electrophile. youtube.com In this compound, the LUMO is likely localized on the electron-deficient carbaldehyde group and influenced by the electron-withdrawing iodine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations for similar pyrazole structures suggest that this compound would possess a significant energy gap, indicating a stable molecular configuration. nih.govresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value (eV) Implication
HOMO Energy -6.5 to -7.5 Moderate nucleophilicity, centered on the pyrazole ring.
LUMO Energy -1.0 to -2.0 Electrophilic sites at the aldehyde carbon and iodine atom.

Note: These values are hypothetical, based on typical DFT calculations for related substituted pyrazoles.

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule. asrjetsjournal.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This analysis is valuable for predicting how a molecule will interact with other reagents. asrjetsjournal.org

In a typical MEPS map:

Red and Orange areas indicate regions of negative electrostatic potential, rich in electrons, and prone to electrophilic attack.

Blue and Green areas denote regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEPS analysis is predicted to show a significant region of negative potential (red) around the oxygen atom of the carbaldehyde group, due to its high electronegativity and lone pairs of electrons. Conversely, regions of positive potential (blue) are expected around the aldehyde proton and adjacent to the iodine atom (a phenomenon known as a σ-hole), marking them as likely sites for nucleophilic interaction. The propyl group would exhibit a largely neutral (green) potential.

Table 2: Predicted Molecular Electrostatic Potential (MEPS) Regions

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Aldehyde Oxygen Strongly Negative (Red) Site for electrophilic attack / Hydrogen bonding
Aldehyde Hydrogen Moderately Positive (Blue/Green) Site for nucleophilic attack
Carbonyl Carbon Moderately Positive (Blue/Green) Site for nucleophilic attack
Iodine Atom (σ-hole) Positive (Blue) Site for halogen bonding / Nucleophilic interaction

Conformational Analysis of the Propyl and Aldehyde Moieties

The rotation of the propyl group is expected to have several energy minima and maxima, with staggered conformations being more stable than eclipsed ones to minimize steric hindrance. The orientation of the aldehyde group relative to the pyrazole ring is critical. Two primary planar conformers are possible: one where the carbonyl oxygen is oriented towards the N2 atom of the ring (syn), and one where it is oriented away (anti). The relative stability of these conformers is determined by a balance of steric effects and potential intramolecular interactions, such as weak hydrogen bonds. Computational studies on similar aromatic aldehydes often show a small energy difference between such conformers, suggesting they may coexist in equilibrium.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. asrjetsjournal.org By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum, especially for complex molecules. The predicted shifts are sensitive to the electronic environment of each atom, making them a good test of the calculated molecular structure.

Table 3: Hypothetical Comparison of Experimental and Predicted NMR Chemical Shifts (δ, ppm) | Atom | Predicted 1H Shift | Predicted 13C Shift | | :--- | :--- | :--- | | Aldehyde H | 9.8 - 10.0 | - | | Aldehyde C | 185 - 190 | | Pyrazole H4 | 6.8 - 7.2 | - | | Pyrazole C3 | - | 145 - 150 | | Pyrazole C4 | - | 110 - 115 | | Pyrazole C5 | - | 90 - 95 | | Propyl CH2 (N-linked) | 4.1 - 4.4 | 50 - 55 | | Propyl CH2 (middle) | 1.8 - 2.1 | 22 - 26 | | Propyl CH3 | 0.9 - 1.1 | 10 - 13 |

Note: Values are illustrative, based on typical ranges for pyrazole derivatives.

Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) spectra can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as stretching and bending of bonds. researchgate.net For this compound, key predicted frequencies would include the strong C=O stretch of the aldehyde, C-H stretches of the aromatic and alkyl groups, pyrazole ring vibrations, and the C-I stretch at lower frequencies.

Table 4: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm-1) Expected Intensity
C-H Stretch (Alkyl) 2900 - 3000 Medium
C-H Stretch (Aromatic/Aldehyde) 3050 - 3150 Medium-Weak
C=O Stretch (Aldehyde) 1680 - 1710 Strong
C=N/C=C Stretch (Ring) 1450 - 1600 Medium-Strong

Reaction Mechanism Studies for Key Transformations (e.g., Transition State Analysis)

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. mdpi.com For this compound, this could involve studying reactions at the aldehyde group (e.g., nucleophilic addition, reduction) or the C-I bond (e.g., Suzuki or Sonogashira cross-coupling).

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate. mdpi.com Analysis of the transition state structure provides crucial information about the reaction mechanism. A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion of the atoms as they traverse the energy barrier. Calculating the energy difference between the reactants and the transition state yields the activation energy, which is directly related to the reaction rate. Such studies are essential for understanding reaction selectivity and optimizing experimental conditions.

Applications of 5 Iodo 1 Propylpyrazole 3 Carbaldehyde in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate and Building Block

The utility of 5-Iodo-1-propylpyrazole-3-carbaldehyde as a versatile synthetic intermediate stems from the distinct reactivity of its functional groups. Pyrazole-carbaldehydes are recognized as valuable precursors for synthesizing a wide range of heterocyclic compounds. The aldehyde group is a key reactive site, readily participating in condensation reactions, while the iodo-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions.

The dual reactivity of iodo-pyrazole carbaldehydes allows for sequential or one-pot transformations to build molecular complexity. For instance, the aldehyde can be transformed into an alkyne via a Corey-Fuchs reaction, which can then undergo an intramolecular cyclization by coupling with the iodo group. Alternatively, the iodo group can be subjected to Suzuki or Sonogashira couplings to introduce new aryl or alkynyl fragments, followed by reactions at the aldehyde to build side chains or form new rings. This multi-faceted reactivity makes it a valuable building block for creating libraries of substituted pyrazoles for various applications.

Precursor for the Construction of Complex Heterocyclic Systems

Pyrazole-4-carbaldehydes, close structural relatives of the title compound, are extensively used as precursors for constructing fused heterocyclic systems. semanticscholar.org The aldehyde functionality is the primary reactive center for these transformations, enabling the synthesis of bicyclic and tricyclic structures through cyclization and cyclocondensation reactions. semanticscholar.org This reactivity is directly applicable to this compound.

For example, Knoevenagel condensation of pyrazole (B372694) carbaldehydes with active methylene (B1212753) compounds, followed by intramolecular cyclization, is a common strategy to build fused rings. semanticscholar.org Depending on the reaction partner, a variety of fused systems can be accessed. The reaction with malononitrile (B47326) can lead to the formation of pyrazolo[3,4-b]pyridines, while reactions with other reagents can yield systems like pyrrolo[2,3-c]pyrazoles and pyrazolo[3,4-d]pyrimidines. semanticscholar.org

Table 1: Examples of Fused Heterocyclic Systems from Pyrazole Carbaldehyde Precursors

Pyrazole Carbaldehyde TypeReagent(s)Resulting Fused SystemReference
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehydeMethyl thioglycolateThieno[2,3-c]pyrazole semanticscholar.org
3-Aryl-1-phenyl-1H-pyrazol-4-carbaldehydesEthyl azidoacetatePyrrolo[2,3-c]pyrazole semanticscholar.org
5-Azido-1-phenylpyrazole-4-carbaldehydesCyclohexanonePyrazolo[3,4-b]quinoline semanticscholar.org
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehydeAcetophenone, then CyclohexanonePyrazolo[3,4-b]pyridine semanticscholar.org

Role in the Synthesis of Organic Ligands for Coordination Chemistry

Pyrazoles and their derivatives are foundational ligands in coordination chemistry due to the diverse coordination modes they can adopt. researchgate.net The this compound scaffold is an excellent starting point for synthesizing more elaborate organic ligands. The aldehyde group can be readily converted into imines (Schiff bases), amines, or other functionalities containing additional donor atoms (N, O, S), which can then chelate to metal ions.

The synthesis typically involves a condensation reaction between the carbaldehyde and a primary amine to form a pyrazolyl-imine ligand. This transformation embeds the pyrazole core into a larger chelating framework. Such ligands are crucial in the development of coordination complexes and metal-organic frameworks (MOFs). nih.gov The resulting metal complexes have applications in catalysis, materials science, and medicinal chemistry. nih.govmdpi.com The specific N-propyl and C-iodo substituents on the pyrazole ring can be used to fine-tune the steric and electronic properties of the resulting ligand and its metal complexes.

Application in the Design and Synthesis of Advanced Materials Precursors (from a purely synthetic perspective)

From a purely synthetic standpoint, this compound serves as a precursor to advanced organic materials by enabling the incorporation of the pyrazole heterocycle into larger, conjugated systems. The pyrazole ring itself possesses unique electronic properties, and its inclusion in polymers or macrocycles can impart specific functions.

The synthetic utility lies in the two reactive sites. The iodo group is a prime candidate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are powerful tools for forming carbon-carbon bonds. This allows the pyrazole unit to be linked to other aromatic or unsaturated systems, building up the backbone of a conjugated polymer or a complex organic chromophore. The aldehyde group can then be used for further functionalization, such as attaching the molecule to a surface or introducing side chains to modify solubility and morphology. Through these synthetic transformations, the pyrazole carbaldehyde is elaborated into a larger, well-defined organic molecule that is the immediate precursor to a functional material.

Strategies for Divergent Synthesis of New Pyrazole Derivatives

Divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a single, common intermediate. This compound is an ideal starting material for such an approach due to its orthogonal reactive sites. The reactivity of the aldehyde and the iodo group can be addressed independently or concurrently to create a wide range of new pyrazole derivatives. nih.govrsc.org

A divergent synthetic plan could involve the following pathways:

Pathway A (Aldehyde Modification): The aldehyde can undergo reactions such as Wittig olefination, reductive amination, or Knoevenagel condensation to introduce a variety of substituents at the C-3 position, while leaving the iodo group untouched for later modification.

Pathway B (Iodo Group Modification): The iodo group at the C-5 position can be transformed via Suzuki, Heck, or Sonogashira coupling reactions to introduce diverse aryl, vinyl, or alkynyl groups. The aldehyde remains available for subsequent reactions.

Pathway C (Cyclization/Condensation): Both functional groups can be involved in multicomponent reactions or sequential one-pot reactions to build complex fused ring systems, as discussed in section 6.2.

By simply changing the reagents and reaction conditions, a multitude of distinct molecular architectures can be accessed from one central precursor, demonstrating a highly efficient method for exploring the chemical space around the pyrazole core. nih.govrsc.org

Future Directions and Research Challenges in 5 Iodo 1 Propylpyrazole 3 Carbaldehyde Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 5-Iodo-1-propylpyrazole-3-carbaldehyde must align with the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and avoiding hazardous substances. nih.gov

Research Challenges and Future Directions:

Green Solvents and Catalysts: Many current pyrazole (B372694) syntheses rely on volatile organic solvents. A significant area for development is the use of greener media such as water, supercritical fluids, or bio-based solvents. thieme-connect.com Furthermore, replacing stoichiometric reagents with recyclable heterogeneous or homogeneous catalysts for the cyclization, iodination, and formylation steps is a critical goal. ias.ac.in

Alternative Energy Sources: Investigating the use of microwave irradiation and ultrasonication could dramatically reduce reaction times and energy input compared to conventional heating methods. researchgate.netmdpi.com These techniques often lead to higher yields and cleaner reaction profiles.

Table 1: Comparison of a Hypothetical Traditional vs. a Future Sustainable Synthetic Approach
ParameterTraditional Linear SynthesisFuture Sustainable MCR Approach
Number of StepsMultiple (e.g., 3-5 steps)1-2 steps (One-pot)
Atom EconomyLowHigh
SolventVolatile Organic Solvents (e.g., DMF, Toluene)Green Solvents (e.g., Water, Ethanol)
Energy InputHigh (prolonged heating)Low (Microwave or Ultrasonic assistance)
Waste Generation (E-Factor)HighLow

Exploration of Novel Regioselective and Stereoselective Transformations

The presence of multiple reactive sites in this compound presents a significant challenge in achieving selective chemical transformations.

Research Challenges and Future Directions:

Regiocontrol in Synthesis and Derivatization: The synthesis of the title compound requires precise control to install the iodo group at the C5 position and the carbaldehyde at the C3 position. Future synthetic methods must offer high regioselectivity to avoid the formation of unwanted isomers. nih.gov A major challenge lies in the selective derivatization of one functional group in the presence of the other without the need for extensive use of protecting groups. For instance, performing a Suzuki coupling at the C5-iodide without affecting the C3-aldehyde is a key goal.

Asymmetric Transformations of the Aldehyde: As the parent molecule is achiral, a crucial area for future exploration is the stereoselective transformation of the aldehyde group to introduce chirality. This includes the development of highly efficient methods for:

Asymmetric reduction to form a chiral alcohol.

Asymmetric addition of organometallic reagents (e.g., Grignard, organolithium) to create chiral secondary alcohols.

Enantioselective Strecker or Ugi reactions to generate chiral α-amino acid or peptide fragments.

Table 2: Potential Selective Transformations for Future Research
Transformation TypeTarget SitePotential ReactionKey Challenge
RegioselectiveC5-IodideProtecting-group-free Sonogashira couplingAvoiding side reactions at the C3-aldehyde
RegioselectiveC3-AldehydeSelective reductive aminationPreventing reduction of the C5-I bond
StereoselectiveC3-AldehydeAsymmetric transfer hydrogenationAchieving high enantiomeric excess (>99% ee)
StereoselectiveC3-AldehydeChiral Lewis acid-catalyzed allylationControlling diastereoselectivity and enantioselectivity

Integration into Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis of this compound from traditional batch processes to continuous flow and automated platforms is a vital future direction for improving efficiency, safety, and scalability. researchgate.net

Research Challenges and Future Directions:

Development of a Continuous Flow Process: A significant challenge is the design of a telescoped, multi-step flow synthesis. mit.edugalchimia.com This would involve pumping starting materials through sequential reactor coils or packed-bed reactors, where each module performs a specific transformation (e.g., pyrazole formation, iodination, formylation) under optimized conditions of temperature, pressure, and residence time. mdpi.com This approach offers enhanced safety, particularly if hazardous intermediates are generated and consumed in situ.

Automation and High-Throughput Experimentation: Once a robust flow process is established, it can be integrated into fully automated synthesis platforms. nih.gov These systems use software control and robotics to perform reactions, work-up, and purification, enabling the rapid generation of a library of derivatives for screening. researchgate.netsigmaaldrich.com The challenge lies in developing standardized protocols and compatible hardware for the specific chemistry required for the title compound and its analogs.

Table 3: Comparison of Batch vs. Future Integrated Flow/Automated Synthesis
ParameterTraditional Batch SynthesisIntegrated Flow/Automated Platform
ScalabilityDifficult, requires re-optimizationStraightforward by extending run time
SafetyHandling of unstable intermediates can be hazardousImproved safety, small reaction volumes, in-situ generation
ReproducibilityVariable, dependent on operator and scaleHigh, precise control over reaction parameters
Data GenerationManual data loggingAutomated, real-time data collection and analysis
Library SynthesisSlow, sequential, and labor-intensiveRapid, parallel, or sequential automated synthesis

Unexplored Reactivity Patterns and Derivatization Opportunities

The bifunctional nature of this compound provides a rich platform for exploring novel reactivity and creating diverse molecular architectures. While the individual reactivity of aldehydes and aryl iodides is well-known, their combination on a pyrazole scaffold opens up unexplored chemical space.

Research Challenges and Future Directions:

Orthogonal Derivatization: A primary goal is to exploit the two functional groups in sequential or orthogonal one-pot reactions. The C5-iodide is a handle for a wide array of transition-metal-catalyzed cross-coupling reactions, while the C3-aldehyde can undergo numerous condensation and addition reactions. umich.edu

Tandem and Domino Reactions: A more advanced challenge is to design novel tandem or domino reaction sequences where an initial transformation at one site triggers a subsequent reaction at the other. For example, a Sonogashira coupling at C5 could be followed by an intramolecular cyclization involving the aldehyde to rapidly construct complex fused-ring systems.

Exploiting the Pyrazole Ring: The electronic nature of the pyrazole ring itself can influence the reactivity of its substituents. Future work should investigate how the N1-propyl group and the C5-iodo substituent modulate the electrophilicity of the aldehyde. Furthermore, reactions involving the C4 position, such as C-H activation, could provide another avenue for derivatization.

Novel Photoredox Reactions: The application of visible-light photoredox catalysis to this scaffold is a largely unexplored area. acs.org This could enable novel transformations at either the aldehyde or the C-I bond under exceptionally mild conditions, potentially unlocking new reactivity patterns not achievable with traditional thermal methods.

Table 4: Potential Derivatization Opportunities
Reactive SiteReaction ClassExample ReactionResulting Structure/Functionality
C3-AldehydeCondensationReaction with an amine (Reductive Amination)Substituted Amines
C3-AldehydeCondensationReaction with active methylene (B1212753) compounds (Knoevenagel)α,β-Unsaturated systems, fused heterocycles
C3-AldehydeNucleophilic AdditionWittig ReactionAlkenes
C3-AldehydeOxidation/ReductionOxidation with NaClO₂ / Reduction with NaBH₄Carboxylic Acid / Alcohol
C5-IodideC-C CouplingSuzuki-Miyaura CouplingBiaryl systems
C5-IodideC-C CouplingSonogashira CouplingAlkynyl-pyrazoles
C5-IodideC-N CouplingBuchwald-Hartwig AminationAryl-amines
C5-IodideC-O CouplingUllmann CondensationAryl-ethers

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